Pyridoxal phosphate

Description

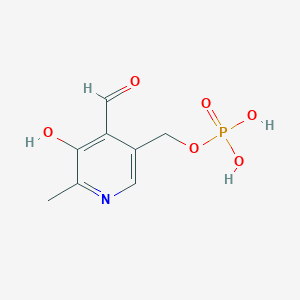

Structure

3D Structure

Properties

IUPAC Name |

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVDGCNFYWLIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048351 | |

| Record name | Pyridoxal phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Acros Organics MSDS], Solid | |

| Record name | Pyridoxal 5-phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17039 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyridoxal 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Appreciable, 28 mg/mL | |

| Record name | Pyridoxal phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxal 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54-47-7 | |

| Record name | Pyridoxal 5′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxal phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxal phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pyridoxal phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxaldehyde, 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridoxal phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxal 5'-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAL PHOSPHATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F06SGE49M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridoxal 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255 °C | |

| Record name | Pyridoxal phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxal 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Catalytic Mechanism of Pyridoxal Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, is a remarkably versatile coenzyme essential for a vast array of metabolic transformations.[1] Its profound importance is particularly evident in amino acid metabolism, where it facilitates a wide range of reactions including transamination, decarboxylation, racemization, and various elimination and substitution reactions.[1][2] At the heart of PLP's catalytic prowess lies its ability to form a covalent Schiff base (aldimine) with the amino group of a substrate. This linkage is the linchpin of a catalytic cycle that masterfully utilizes the electrophilic nature of the coenzyme's pyridine (B92270) ring to stabilize reaction intermediates.[1][3] This technical guide provides a comprehensive exploration of the catalytic mechanism of pyridoxal phosphate (B84403), presenting quantitative data, detailed experimental protocols, and visual diagrams to serve as a critical resource for researchers, scientists, and drug development professionals.

The Fundamental Chemistry of PLP Catalysis

The catalytic cycle of a PLP-dependent enzyme begins with the coenzyme already anchored within the enzyme's active site. The aldehyde group of PLP forms an internal aldimine, a Schiff base, with the ε-amino group of a specific lysine (B10760008) residue.[1][4] This internal aldimine represents the resting state of the enzyme. Upon the arrival of an amino acid substrate, a transimination reaction occurs. The α-amino group of the incoming substrate displaces the lysine's ε-amino group, leading to the formation of an external aldimine.[4][5]

The true catalytic genius of PLP is unveiled in the subsequent steps. The protonated pyridine ring of PLP acts as an "electron sink," effectively delocalizing the negative charge that develops in carbanionic intermediates through its conjugated π-system.[3][6] This stabilization is crucial for facilitating the cleavage of one of the three bonds to the α-carbon of the amino acid substrate. The specific bond cleaved is determined by the conformation of the external aldimine within the enzyme's active site, which is in turn dictated by the unique architecture of each PLP-dependent enzyme.

Key Reaction Types Catalyzed by PLP

The versatility of PLP allows it to participate in a wide variety of chemical transformations. The primary reaction types are categorized based on which bond to the α-carbon of the amino acid substrate is cleaved.

Transamination

In transamination reactions, the bond between the α-carbon and its hydrogen is broken.[5] This is followed by a tautomerization to a ketimine intermediate, which is then hydrolyzed to release an α-keto acid and pyridoxamine-5'-phosphate (PMP).[4] The PMP then donates the amino group to another α-keto acid in the reverse reaction to regenerate PLP and form a new amino acid.[4] This process is central to amino acid biosynthesis and degradation.

Decarboxylation

For decarboxylation reactions, the bond between the α-carbon and the carboxyl group is cleaved, releasing carbon dioxide.[5][7] This reaction is critical for the synthesis of neurotransmitters such as serotonin, dopamine, and GABA.[8]

Racemization

PLP-dependent racemases catalyze the interconversion of L- and D-amino acids by breaking the Cα-H bond and allowing for reprotonation from the opposite face.[5][8] This is essential for the biosynthesis of bacterial cell walls and some antibiotics.[8]

β-Elimination and β-Substitution

In these reactions, the Cα-H bond is cleaved, and a subsequent elimination of a substituent on the β-carbon occurs.[5][7] This can be followed by the addition of a different nucleophile in a β-substitution reaction.

γ-Elimination and γ-Substitution

More complex reactions involve the cleavage of a bond at the γ-carbon of the amino acid side chain.[5][7] This is achieved through a double electron sink mechanism where PLP stabilizes two sequential carbanionic intermediates.[5][7]

Quantitative Data on PLP-Dependent Enzymes

The efficiency of PLP-dependent enzymes can be quantified by their kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). The ratio of k_cat/K_m represents the catalytic efficiency of the enzyme. Below is a summary of these parameters for several well-characterized PLP-dependent enzymes.

| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Aspartate Aminotransferase (Cytoplasmic) | Sheep Liver | L-Aspartate | 2.96 | - | - |

| 2-Oxoglutarate | 0.093 | - | - | ||

| Aspartate Aminotransferase (Mitochondrial) | Sheep Liver | L-Aspartate | 0.40 | - | - |

| 2-Oxoglutarate | 0.98 | - | - | ||

| Alanine (B10760859) Racemase | Staphylococcus aureus | L-Alanine | - | - | - |

| D-Alanine | - | - | - | ||

| Alanine Racemase | Mycobacterium tuberculosis | D-Alanine | 0.700 (at pH 9) | 1.63 (at pH 10) | - |

| Ornithine Decarboxylase | Physarum polycephalum | L-Ornithine | 0.13 (High affinity form) | - | - |

| 33 (Low affinity form) | - | - | |||

| GABA Aminotransferase | Various | GABA | 1-7 | 10-50 | - |

Experimental Protocols

A thorough understanding of the catalytic mechanism of PLP-dependent enzymes relies on a variety of experimental techniques. Detailed methodologies for key experiments are provided below.

Enzyme Activity Assays

Principle: The activity of AST is measured by coupling the production of oxaloacetate to the oxidation of NADH by malate (B86768) dehydrogenase (MDH). The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.[9]

Materials:

-

Purified AST enzyme

-

AST Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

L-Aspartate solution

-

α-Ketoglutarate solution

-

NADH solution

-

Malate Dehydrogenase (MDH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a cuvette or microplate well containing AST Assay Buffer, L-Aspartate, NADH, and MDH.

-

If using the apoenzyme, pre-incubate with PLP to allow for reconstitution.

-

Initiate the reaction by adding α-ketoglutarate.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the initial velocity from the linear portion of the absorbance versus time plot.

Principle: ODC activity is determined by measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.[2]

Materials:

-

Purified ODC enzyme

-

ODC Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 0.1 mM EDTA)

-

L-[1-¹⁴C]ornithine

-

Unlabeled L-ornithine

-

Pyridoxal 5'-phosphate (PLP) solution

-

NaOH solution for trapping ¹⁴CO₂

-

Scintillation cocktail and counter

Procedure:

-

Prepare the assay mix in a reaction tube containing ODC Assay Buffer, L-[1-¹⁴C]ornithine, unlabeled L-ornithine, and PLP.

-

Place a piece of filter paper saturated with NaOH in a scintillation vial to capture the released ¹⁴CO₂.

-

Initiate the reaction by adding the ODC enzyme to the assay mix and placing the tube inside the scintillation vial.

-

Incubate at the optimal temperature for a defined period.

-

Stop the reaction (e.g., by adding acid).

-

Allow time for the ¹⁴CO₂ to be fully trapped by the NaOH-saturated paper.

-

Remove the reaction tube, add scintillation cocktail to the vial, and measure the radioactivity using a scintillation counter.

Spectroscopic Analysis of Enzyme Intermediates

Principle: Different covalent intermediates in the PLP catalytic cycle (e.g., internal aldimine, external aldimine, quinonoid intermediate) often have distinct UV-visible absorbance spectra. These can be monitored to study the kinetics of their formation and decay.

Materials:

-

Purified PLP-dependent enzyme

-

PLP cofactor (if starting with apoenzyme)

-

Substrate(s)

-

Buffer solution at the desired pH

-

Quartz cuvettes

-

UV-Visible Spectrophotometer (preferably with stopped-flow capabilities for rapid kinetics)

Procedure:

-

Enzyme Preparation: Prepare a solution of the holoenzyme in the desired buffer. A typical concentration for spectroscopic studies is in the range of 10-100 µM.

-

Baseline Spectrum: Record the absorption spectrum of the holoenzyme from approximately 250 nm to 600 nm. This represents the spectrum of the internal aldimine.

-

Initiation of Reaction: Add the substrate to the cuvette containing the enzyme solution.

-

Spectral Monitoring: Record spectra at various time points after substrate addition to observe the formation and decay of intermediates. For rapid reactions, use a stopped-flow spectrophotometer to mix the enzyme and substrate and record the spectral changes on a millisecond timescale.

-

Data Analysis: Analyze the changes in absorbance at specific wavelengths to determine the rate constants for the formation and decay of each intermediate.

Site-Directed Mutagenesis

Principle: To investigate the role of specific amino acid residues in the active site, site-directed mutagenesis is used to replace them with other amino acids. The kinetic and spectroscopic properties of the mutant enzymes are then compared to the wild-type enzyme.

Procedure:

-

Primer Design: Design complementary mutagenic primers (25-45 bases) containing the desired mutation at the center.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the gene of interest as the template and the mutagenic primers.

-

Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme.

-

Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Verification: Isolate the plasmid DNA from several colonies and verify the desired mutation by DNA sequencing.

-

Protein Expression and Purification: Express the mutant protein in an appropriate E. coli strain and purify it using standard chromatographic techniques.

-

Characterization: Characterize the purified mutant enzyme using the kinetic and spectroscopic assays described above.

X-ray Crystallography

Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme, offering insights into the architecture of the active site and the interactions with substrates and inhibitors.

Procedure:

-

Protein Purification and Concentration: Purify the PLP-dependent enzyme to homogeneity (>95%) and concentrate it to a high concentration (typically 2-50 mg/mL).

-

Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield well-ordered crystals.

-

Crystal Optimization: Optimize the initial crystallization conditions to obtain large, single crystals suitable for X-ray diffraction.

-

Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: Process the diffraction data and use computational methods to solve the electron density map and build an atomic model of the protein. The model is then refined to best fit the experimental data.

Visualizing the Catalytic Mechanism and Workflows

Diagrams created using Graphviz (DOT language) illustrate the core catalytic cycle of PLP-dependent enzymes and a general experimental workflow for their study.

Caption: General catalytic cycle of PLP-dependent enzymes.

Caption: Key steps in the transamination mechanism.

Caption: A typical experimental workflow for PLP enzyme analysis.

Conclusion

The catalytic mechanism of pyridoxal phosphate is a testament to the elegance and efficiency of biological catalysis. Its ability to form a Schiff base intermediate and act as an electron sink allows for the catalysis of a remarkable diversity of chemical reactions that are fundamental to life. A deep, technical understanding of this core mechanism, supported by robust quantitative data and detailed experimental protocols, is not merely academic; it is the foundation upon which new discoveries are made and novel therapeutic strategies are built. The methodologies and data presented in this guide offer a valuable resource for researchers dedicated to unraveling the complexities of PLP-dependent enzymes and harnessing their potential for applications in medicine and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 3. Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Some kinetic and other properties of the isoenzymes of aspartate aminotransferase isolated from sheep liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. droracle.ai [droracle.ai]

- 7. file.elabscience.com [file.elabscience.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Role of Pyridoxal Phosphate as a Coenzyme in Enzymatic Reactions: A Technical Guide

Abstract

Pyridoxal (B1214274) 5'-phosphate (PLP), the metabolically active form of vitamin B6, is a highly versatile coenzyme essential for a vast array of enzymatic reactions, primarily in amino acid metabolism.[1][2] Its remarkable catalytic prowess stems from its ability to form a covalent Schiff base with the amino group of a substrate, and subsequently act as an electrophilic catalyst or "electron sink," stabilizing various carbanionic reaction intermediates.[2][3] This technical guide provides an in-depth exploration of the core mechanisms of PLP-dependent catalysis, details the diversity of reactions facilitated by this coenzyme, presents quantitative data on enzyme-coenzyme interactions, and outlines key experimental protocols for the study of PLP-dependent enzymes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PLP's biochemical significance.

Introduction: The Unparalleled Versatility of Pyridoxal Phosphate (B84403)

Pyridoxal 5'-phosphate (PLP) is one of the most versatile coenzymes in nature, participating in over 140 distinct enzymatic activities, which accounts for approximately 4% of all classified biochemical reactions.[2][3] PLP-dependent enzymes are ubiquitous across all domains of life and play indispensable roles in crucial metabolic pathways.[4][5] These pathways include the biosynthesis and degradation of amino acids, the synthesis of neurotransmitters (such as serotonin, dopamine, and GABA), and the metabolism of one-carbon units and amino sugars.[4][6][7] The central feature of PLP's functionality is the reactive aldehyde group, which is the key to its diverse catalytic capabilities.[6]

The Core Catalytic Mechanism

The catalytic cycle of virtually all PLP-dependent enzymes revolves around the formation and transformation of a Schiff base (or imine) linkage.[8][9] This covalent bond between the coenzyme and the substrate is the linchpin of catalysis.

Schiff Base Formation: The Linchpin of Catalysis

In the resting state, the aldehyde group of PLP is covalently linked to the ε-amino group of a specific lysine (B10760008) residue within the enzyme's active site, forming an internal aldimine .[1][9][10] This internal Schiff base holds the coenzyme in place.

The catalytic cycle begins when an amino acid substrate enters the active site. The α-amino group of the substrate displaces the enzyme's lysine residue in a process called transimination .[9][11] This reaction forms a new Schiff base, known as the external aldimine , linking the substrate directly to PLP.[9][12] This external aldimine is the central intermediate from which all subsequent reaction pathways diverge.[12][13]

The Pyridine (B92270) Ring as an "Electron Sink"

The true catalytic power of PLP is revealed after the formation of the external aldimine. The protonated pyridine ring of PLP acts as a potent electron sink , effectively stabilizing the negative charge that develops in carbanionic intermediates through resonance.[1][3][14] This stabilization lowers the activation energy for the cleavage of any of the four bonds around the α-carbon of the amino acid substrate, a feat that would be energetically unfavorable otherwise.[9][11] The specific bond that is cleaved is determined by the precise architecture of the enzyme's active site, which orients the substrate-PLP complex in a way that exposes a particular bond for catalysis.[2][13]

Diversity of PLP-Catalyzed Reactions

The ability of PLP to stabilize carbanionic intermediates allows PLP-dependent enzymes to catalyze a remarkable variety of reactions.[4][13]

| Reaction Type | Description | Key Outcome |

| Transamination | Transfer of an amino group from an amino acid to an α-keto acid. PLP acts as a temporary carrier of the amino group, converting to pyridoxamine (B1203002) phosphate (PMP).[9][10] | Interconversion of amino acids and α-keto acids. |

| Decarboxylation | Removal of the carboxyl group from an amino acid as CO₂.[6][9] | Synthesis of biogenic amines and neurotransmitters (e.g., GABA, histamine, dopamine).[2][6] |

| Racemization | Interconversion of L- and D-amino acids by removal and re-addition of the α-proton.[6][9] | Production of D-amino acids for bacterial cell walls or as metabolic intermediates. |

| β-Elimination/Substitution | Cleavage of a bond at the β-carbon of the amino acid side chain, often resulting in the elimination of a leaving group.[2][9] | Degradation of amino acids like serine and cysteine. |

| γ-Elimination/Substitution | Similar to β-elimination, but the reaction occurs at the γ-carbon of the side chain.[9] | More complex amino acid transformations. |

| Retro-Aldol/Claisen Cleavage | Cleavage of the Cα-Cβ bond of the amino acid side chain.[9] | Degradation of hydroxyamino acids like serine to glycine (B1666218).[9] |

PLP-Dependent Enzymes in Key Metabolic Pathways

The diverse chemistry of PLP underpins its central role in numerous metabolic processes critical for health and disease.

-

Neurotransmitter Synthesis: Many key neurotransmitters are synthesized via PLP-dependent decarboxylation reactions.[6][7] For example, L-DOPA decarboxylase produces dopamine, glutamic acid decarboxylase synthesizes GABA, and histidine decarboxylase generates histamine.[2][7]

-

Heme Synthesis: The first and rate-limiting step in heme biosynthesis is catalyzed by aminolevulinic acid synthase, a PLP-dependent enzyme that condenses glycine and succinyl-CoA.[2][6]

-

Tryptophan Metabolism: PLP-dependent enzymes are crucial at the intersection of host and microbial tryptophan metabolism, influencing pathways that produce neurotransmitters (serotonin) and other bioactive molecules.[12]

-

Glycogenolysis: In a unique role outside of amino acid metabolism, PLP is found on glycogen (B147801) phosphorylase, where it is used to break down glycogen into glucose-1-phosphate.[2]

Quantitative Analysis of PLP-Enzyme Interactions

The binding of PLP and its components to the apoenzyme (the enzyme without its cofactor) significantly impacts protein stability. This can be quantified by techniques like differential scanning calorimetry, which measures changes in thermal denaturation temperature (Tm) and enthalpy (ΔHd).

Table 1: Thermodynamic Contributions of Coenzyme Components to Aspartate Transaminase Stability[15]

| Isozyme | Apoenzyme State | Tm (°C) | ΔHd (cal g⁻¹) |

| Mitochondrial | Pi-free Apoenzyme | 47 | 4.7 |

| + Pi (high affinity site) | ~52 | - | |

| + Pi (low affinity site) | 62 | 7.0 | |

| Cytosolic | Pi-free Apoenzyme | 66 | 5.2 |

| + Pi (high affinity site) | ~71 | - | |

| + Pi (low affinity site) | 69.5 | 5.8 |

Data from a study on cytosolic and mitochondrial aspartate transaminase apoenzymes, demonstrating that the binding of phosphate ions (Pi), a component of PLP, enhances thermal stability.[15]

Experimental Methodologies for Studying PLP-Dependent Enzymes

Investigating the function of PLP-dependent enzymes requires specific experimental protocols to handle the cofactor-dependent nature of their activity.

Preparation of Apoenzyme

To study the role of PLP, it is often necessary to first remove the endogenous cofactor to generate the inactive apoenzyme.

-

Hydroxylamine Incubation: Holoenzyme can be incubated with hydroxylamine, which reacts with PLP to form an oxime, thereby releasing it from the active site lysine.[16]

-

UV Irradiation: In some cases, UV irradiation can be used to inactivate the enzyme, with activity restorable by the addition of exogenous PLP.[17]

Spectrophotometric Assays

Spectrophotometry is a common and effective method for measuring the activity of PLP-dependent enzymes.[18]

-

Direct Assays: Monitor the change in absorbance of a substrate or product that has a distinct chromophore. For example, the formation of the external aldimine between PLP and an amino acid substrate can often be monitored by an increase in absorbance in the visible spectrum.[1][19]

-

Coupled Assays: A more common approach where the product of the PLP-dependent reaction is used as a substrate for a second "coupling" enzyme. This second reaction produces or consumes a chromophore, like NADH (monitored at 340 nm), allowing for continuous monitoring of the primary reaction.[20]

Table 2: Comparison of Common Enzyme Activity Assay Methods[18]

| Assay Method | Principle | Throughput | Pros | Cons |

| Spectrophotometric | Measures change in absorbance of a chromophore.[18] | High | Cost-effective, simple, allows continuous kinetic monitoring. | Requires a chromophoric substrate/product or a suitable coupling enzyme. |

| Fluorometric | Measures change in fluorescence. | High | Higher sensitivity than spectrophotometry. | Susceptible to interference from fluorescent compounds. |

| HPLC-based | Separates and quantifies substrates and products. | Low-Medium | Highly specific and accurate, can monitor multiple species. | Requires specialized equipment, not continuous. |

| LC-MS-based | Separates by chromatography and detects by mass. | Low-Medium | Extremely sensitive and specific, provides structural information. | High cost, complex data analysis. |

General Protocol for a Continuous Spectrophotometric Coupled Assay

This protocol provides a general framework for measuring the activity of an aminotransferase, a major class of PLP-dependent enzymes.[20]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).[20]

-

Prepare stock solutions of the amino acid substrate (e.g., L-Aspartic Acid), the α-keto acid co-substrate (e.g., α-Ketoglutarate), NADH, and PLP (typically 10-100 µM final concentration).[20][21] Protect PLP from light.[21]

-

Prepare a solution of the coupling enzyme (e.g., Malate Dehydrogenase for an Aspartate Aminotransferase assay).[20]

-

-

Assay Mixture Preparation:

-

Reaction Initiation and Measurement:

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).[20]

-

Add the purified PLP-dependent enzyme or cell lysate to the wells.

-

Initiate the reaction by adding the α-keto acid co-substrate.[20]

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every minute for 10-20 minutes).[20]

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA340/minute).

-

Subtract the rate of the "no-enzyme" control to determine the true enzymatic rate.[21]

-

Use the Beer-Lambert law and the extinction coefficient of NADH to convert the rate into units of enzyme activity.

-

Conclusion and Future Directions

Pyridoxal 5'-phosphate is a coenzyme of profound importance, whose fundamental chemical properties enable a vast and diverse range of essential biological reactions.[1] Its ability to form a Schiff base and act as an electron sink makes it an indispensable partner for enzymes involved in amino acid metabolism and beyond. For researchers and drug development professionals, a deep, technical understanding of these mechanisms is foundational. Given that genetic defects in PLP enzymes are implicated in numerous diseases and that several of these enzymes are established drug targets, continued investigation into their structure, function, and regulation holds significant promise for the development of novel therapeutic strategies.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 3. Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PLP-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structural Basis for Allostery in PLP-dependent Enzymes [frontiersin.org]

- 6. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 7. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 8. Schiff base - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound and biotin as coenzymes and its functionspptx | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Controlling reaction specificity in this compound enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. The separate effects of coenzyme components may not be additive. Roles of pyridoxal and inorganic phosphate in aspartate aminotransferase apoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Homogeneous, nonradioactive, enzymatic assay for plasma pyridoxal 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enzyme assay for pyridoxal 5'-phosphate by apo-D-amino acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. electronicsandbooks.com [electronicsandbooks.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Properties and Structure of Pyridoxal 5'-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, is a pivotal coenzyme in a vast array of metabolic processes, primarily centered around amino acid transformations. Its unique chemical architecture, featuring a reactive aldehyde group, a phenolic hydroxyl, a protonatable pyridine (B92270) ring, and a phosphate (B84403) moiety for enzymatic anchoring, endows it with remarkable catalytic versatility. This technical guide provides a comprehensive overview of the chemical properties, structure, and function of PLP. It includes a compilation of its physicochemical and spectroscopic data, detailed experimental protocols for its synthesis, purification, and characterization, and visual representations of its role in biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of PLP-dependent enzymes and the development of therapeutic agents targeting these pathways.

Chemical Properties and Structure

Pyridoxal 5'-phosphate is a complex organic molecule with the chemical formula C₈H₁₀NO₆P. Its structure is characterized by a pyridine ring, which acts as an electron sink, crucial for its catalytic activity. The key functional groups that define its chemical behavior are the aldehyde group at the 4-position, the hydroxyl group at the 3-position, the methyl group at the 2-position, and the 5'-phosphate group.[1]

The aldehyde group is the primary site of reactivity, readily forming a Schiff base (imine) with the primary amino groups of amino acids or the ε-amino group of a lysine (B10760008) residue within the active site of a PLP-dependent enzyme.[2] The phenolic hydroxyl group and the pyridine ring nitrogen are involved in acid-base catalysis and in stabilizing reaction intermediates through their protonation states.[1] The phosphate group serves as a crucial handle for the non-covalent, yet tight, binding of the coenzyme to the apoenzyme.[3]

Physicochemical Properties

A summary of the key physicochemical properties of pyridoxal 5'-phosphate is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀NO₆P | [1] |

| Molecular Weight | 247.14 g/mol | [1] |

| Appearance | Pale yellow-white to light yellow crystalline powder | [4] |

| Melting Point | >255 °C (decomposes) | [4] |

| Solubility in Water | Soluble | [4] |

| pKa Values | Phosphate group: <2.5, 6.20; Hydroxyl group: 4.14; Pyridinium group: 8.69 | [5] |

| logP | -1.1 | [4] |

Spectroscopic Properties

The spectroscopic characteristics of PLP are highly sensitive to its chemical environment, particularly pH, making spectroscopy a powerful tool for studying its interaction with enzymes.

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| UV-Visible Spectroscopy | The absorption spectrum is pH-dependent due to different ionic and tautomeric forms. At pH 7.0, a prominent absorption maximum is observed around 388 nm. Formation of a Schiff base results in a new absorption band, typically around 410-430 nm. | [6][7] |

| Fluorescence Spectroscopy | PLP and its Schiff base derivatives are fluorescent. The emission spectrum is sensitive to the protonation state and the polarity of the environment, providing insights into the coenzyme's binding site in enzymes. | [6] |

| ¹H NMR Spectroscopy | Provides detailed information on the proton environments. At pH 7.0 in D₂O, characteristic signals include the aldehyde proton (~10 ppm), the aromatic proton (~8 ppm), and the methyl protons (~2.5 ppm). | [8] |

| ¹³C NMR Spectroscopy | The chemical shift of the C4' carbon (aldehyde) is a sensitive probe for Schiff base formation. In 13C-enriched PLP, the C4' resonance shifts significantly upon forming an imine linkage. | [9] |

| ³¹P NMR Spectroscopy | The chemical shift of the phosphate group is pH-dependent and provides information about its protonation state and interactions within the enzyme active site. | [10] |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and purification of pyridoxal 5'-phosphate, as well as for its characterization using spectroscopic techniques.

Chemical Synthesis of Pyridoxal 5'-Phosphate

This protocol is a multi-step synthesis that involves the protection of the aldehyde group via Schiff base formation, followed by phosphorylation and subsequent deprotection.

Step 1: Synthesis of Pyridoxal-p-phenetidine Schiff Base (Protection)

-

Dissolve pyridoxal hydrochloride in an appropriate solvent (e.g., pyridine or an ionic liquid).

-

Add p-phenetidine (B124905) (p-ethoxyaniline) to the solution. The reaction proceeds to form the pyridoxal Schiff base.[6]

-

Stir the reaction mixture at a controlled temperature (e.g., 35-45 °C) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[6]

-

The Schiff base product can be isolated by precipitation or extraction.

Step 2: Phosphorylation of the Schiff Base

-

Dissolve the dried pyridoxal Schiff base in a suitable solvent. Ionic liquids have been shown to be effective reaction media.[6]

-

Add a phosphorylating agent, such as polyphosphoric acid, to the solution.[6][11]

-

Stir the reaction mixture at an elevated temperature (e.g., 70 °C) for several hours (e.g., 10-12 hours).[11]

-

Upon completion, cool the reaction mixture to induce the precipitation of the phosphorylated Schiff base.

-

Filter the solid product and wash it to remove residual reagents.[6]

Step 3: Hydrolysis of the Phosphorylated Schiff Base (Deprotection)

-

Suspend the pyridoxal 5'-phosphate Schiff base in an aqueous alkaline solution (e.g., 2 M sodium hydroxide).[6]

-

Stir the mixture at a controlled temperature (e.g., 35 °C) for a few hours to facilitate hydrolysis.[12]

-

After hydrolysis, the solution will contain pyridoxal 5'-phosphate and the protecting group (p-phenetidine).

-

Extract the mixture with an organic solvent (e.g., toluene) to remove the p-phenetidine. The aqueous phase contains the desired product.[6]

Purification of Pyridoxal 5'-Phosphate

Ion-Exchange Chromatography

-

The aqueous solution of pyridoxal 5'-phosphate from the synthesis is acidified and applied to a strong cation-exchange resin column (e.g., Dowex 50W-X8, H⁺ form).

-

Wash the column with deionized water to remove any unbound impurities.

-

Elute the pyridoxal 5'-phosphate from the column using a dilute acid solution (e.g., 0.1 N HCl).[12]

-

Monitor the fractions for the presence of PLP using UV-Vis spectroscopy (absorbance at 388 nm).

-

Pool the fractions containing the purified PLP.

Recrystallization

-

Concentrate the pooled fractions under reduced pressure at a low temperature (<40 °C).[12]

-

Adjust the pH of the concentrated solution to induce crystallization.

-

Add a suitable anti-solvent, such as n-propanol or ethanol, to promote the formation of crystals.[6][12]

-

Allow the solution to stand at a low temperature (e.g., 4 °C) to complete the crystallization process.

-

Collect the pale yellow crystals by filtration, wash with a cold solvent, and dry under vacuum.

Characterization of Pyridoxal 5'-Phosphate

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of the purified PLP in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0). For analysis, dilute the stock solution to a concentration that gives an absorbance in the linear range of the spectrophotometer (typically below 1.5).[6]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer with quartz cuvettes (1 cm path length).

-

Measurement: Record the absorption spectrum from 250 nm to 600 nm. A characteristic peak should be observed around 388 nm at pH 7.0.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the purified PLP in a deuterated solvent (e.g., D₂O). Adjust the pD to the desired value using DCl or NaOD.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Measurement: Acquire ¹H, ¹³C, and ³¹P NMR spectra. The obtained spectra should be compared with published data for pure pyridoxal 5'-phosphate to confirm its identity and purity.[8][9][10]

Biological Role and Signaling Pathways

Pyridoxal 5'-phosphate is a coenzyme for over 140 different enzymes, participating in a wide range of metabolic reactions.[1] These reactions are crucial for the synthesis and degradation of amino acids, neurotransmitters, and other important biomolecules.

General Catalytic Mechanism of PLP-Dependent Enzymes

The catalytic cycle of a typical PLP-dependent enzyme begins with the PLP covalently bound to a lysine residue in the enzyme's active site, forming an "internal aldimine". An incoming amino acid substrate displaces the lysine to form an "external aldimine". This is the central intermediate from which various reactions can proceed, facilitated by the electron-withdrawing nature of the pyridine ring.

Caption: Generalized catalytic cycle of a PLP-dependent enzyme.

Biosynthesis of Pyridoxal 5'-Phosphate

In organisms capable of de novo synthesis, there are two main pathways for PLP biosynthesis: the DXP-dependent and the DXP-independent pathways. Animals, however, rely on the salvage pathway, converting dietary vitamin B6 vitamers into the active PLP form.

Caption: Overview of PLP biosynthesis pathways.

Experimental Workflows

The analysis of PLP in biological matrices or as a pure compound often relies on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of Pyridoxal 5'-Phosphate

A typical workflow for the quantitative analysis of PLP in a biological sample, such as plasma, is outlined below.

Caption: Experimental workflow for HPLC analysis of PLP.

Conclusion

Pyridoxal 5'-phosphate is a coenzyme of fundamental importance in biochemistry. Its intricate chemical properties and structure are directly linked to its diverse catalytic functions. A thorough understanding of its chemistry, coupled with robust experimental methodologies for its study, is essential for advancing our knowledge of the numerous metabolic pathways in which it participates. This guide provides a foundational resource for researchers and professionals, aiming to facilitate further investigations into the roles of PLP in health and disease, and to aid in the development of novel therapeutic strategies targeting PLP-dependent enzymes.

References

- 1. [Preparation of radioactively tagged pyridoxal-5'-phosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. CN109021012B - Synthesis process of pyridoxal 5' -phosphate - Google Patents [patents.google.com]

- 6. What is the mechanism of Pyridoxal Phosphate Hydrate? [synapse.patsnap.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. US3527683A - Process for preparing pyridoxal-5-phosphate - Google Patents [patents.google.com]

- 9. SYNTHESIS OF PYRIDOXAL-5-PHOSPHATE AND ITS RELATED COMPOUNDS [jstage.jst.go.jp]

- 10. Identification of the pyridoxal 5′‐phosphate allosteric site in human pyridox(am)ine 5′‐phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridoxal 5’-phosphate synthesis and salvage in Bacteria and Archaea: predicting pathway variant distributions and holes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

Discovery and history of pyridoxal phosphate as a vitamin B6 vitamer.

A Technical Guide to the Discovery and History of Pyridoxal (B1214274) Phosphate (B84403) as a Vitamin B6 Vitamer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridoxal phosphate (PLP), the active form of vitamin B6, is a vital coenzyme in a vast array of metabolic processes. Its discovery and the elucidation of its role as a vitamin B6 vitamer represent a significant chapter in the history of nutritional biochemistry. This technical guide provides a comprehensive overview of this journey, from the initial observations of vitamin B6 deficiency in animal models to the chemical synthesis and characterization of its various forms. We present detailed experimental protocols from the seminal studies, summarize key quantitative data, and provide visualizations of the critical experimental workflows and metabolic pathways to offer a thorough resource for professionals in research and drug development.

The Emergence of a New Vitamin: The "Rat Acrodynia Factor"

The story of vitamin B6 begins in the 1930s with the study of a specific dermatitis in rats, termed "rat acrodynia," characterized by redness and scaling of the paws, nose, and ears. In 1934, Paul György identified a factor in yeast that could cure this condition, distinguishing it from other known B vitamins and naming it vitamin B6.[1][2]

Key Experiment: Induction and Cure of Rat Acrodynia

The foundational experiment involved inducing a deficiency state in rats through a controlled diet and then demonstrating the curative effect of a specific nutritional factor.

A semi-synthetic diet was formulated to be deficient in vitamin B6 while providing all other known essential nutrients.

Table 1: Composition of the Basal Diet for Induction of Rat Acrodynia

| Component | Amount |

| Casein (purified) | 18 g |

| Sucrose | 68 g |

| Butter (unsalted) | 10 g |

| Cod liver oil | 2 g |

| Salt mixture (Osborne-Mendel) | 4 g |

| Vitamin Supplement | |

| Thiamine | 20 µg |

| Riboflavin | 20 µg |

Young rats fed this diet would develop characteristic skin lesions within 3-4 weeks. The curative potency of various substances was then tested by supplementing this basal diet.

Isolation and Chemical Characterization of Pyridoxine (B80251)

Following György's discovery, the next crucial step was to isolate and identify the chemical nature of vitamin B6.

Isolation of Crystalline "Factor I" (Pyridoxine)

In 1938, Samuel Lepkovsky successfully isolated a crystalline substance from rice bran that was active in curing rat acrodynia, which he named "Factor I".[1]

The isolation procedure was a multi-step process involving extraction, adsorption, and crystallization.

-

Extraction: Rice bran was extracted with hot ethanol.

-

Adsorption: The extract was treated with fuller's earth to adsorb the active factor.

-

Elution: The factor was eluted from the fuller's earth with a barium hydroxide (B78521) solution.

-

Precipitation: Impurities were removed by precipitation with lead acetate.

-

Further Purification: The filtrate was further purified by adsorption on charcoal and elution with ethanol.

-

Crystallization: The final active fraction was crystallized from an ethanol-ether mixture.

Structure Elucidation and Synthesis of Pyridoxine

In 1939, two independent groups, Richard Kuhn and his colleagues in Germany, and Stanton A. Harris and Karl Folkers at Merck and Co. in the United States, elucidated the structure of vitamin B6 as 2-methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine and named it pyridoxine.[1][2] Both groups also reported its chemical synthesis in the same year.[3][4][5][6]

The structure was determined through a series of chemical degradation and derivatization reactions.

-

Elemental Analysis and Molecular Formula Determination: Established the empirical formula as C₈H₁₁NO₃.

-

Titration and UV Absorption Spectroscopy: Indicated the presence of a phenolic hydroxyl group on a pyridine (B92270) ring.

-

Acetylation and Benzoylation: Showed the presence of two additional hydroxyl groups, which were alcoholic in nature.

-

Oxidation Reactions: Oxidation of pyridoxine derivatives yielded known pyridine carboxylic acids, which helped to establish the substitution pattern on the pyridine ring.

Discovery of the Vitamin B6 Vitamers: Pyridoxal and Pyridoxamine

Esmond Snell, through his work with microorganisms, discovered that pyridoxine was not the only form of vitamin B6. He identified two other naturally occurring forms with vitamin B6 activity: pyridoxal and pyridoxamine.[7][8]

Key Experiment: Microbiological Assay for Vitamin B6

Snell developed a microbiological assay using Streptococcus lactis (later reclassified as Lactococcus lactis) and Saccharomyces carlsbergensis (a type of yeast) which responded to different forms of vitamin B6. He observed that the growth-promoting activity of pyridoxine for these organisms could be significantly increased by treating it with amino acids or by autoclaving, suggesting its conversion to more active forms.

-

Basal Medium Preparation: A synthetic medium was prepared containing all the necessary nutrients for the microorganism except for vitamin B6.

-

Sample and Standard Preparation: Samples to be assayed and standards of known pyridoxine concentration were prepared in a series of dilutions.

-

Inoculation: The tubes containing the basal medium and the samples/standards were inoculated with a suspension of the test organism.

-

Incubation: The tubes were incubated at a controlled temperature (e.g., 30-37°C) for a specific period (e.g., 16-24 hours for bacteria, 48-72 hours for yeast).

-

Growth Measurement: The extent of microbial growth was measured turbidimetrically (by measuring the absorbance of the culture) or by titrating the acid produced during growth.

-

Calculation: The vitamin B6 content of the sample was determined by comparing the growth it produced with the growth produced by the known standards.

Table 2: Typical Composition of Basal Medium for S. carlsbergensis

| Component | Amount per 100 mL |

| Glucose | 2 g |

| Casein hydrolysate (vitamin-free) | 500 mg |

| Asparagine | 10 mg |

| Adenine sulfate | 1 mg |

| Guanine hydrochloride | 1 mg |

| Uracil | 1 mg |

| Xanthine | 1 mg |

| Salt Solution A | 0.5 mL |

| Salt Solution B | 0.5 mL |

| Thiamine | 10 µg |

| Riboflavin | 20 µg |

| Pantothenic acid | 10 µg |

| Niacin | 20 µg |

| Biotin | 0.4 µg |

| Inositol | 1 mg |

*Salt Solution A: K₂HPO₄ (25g) and KH₂PO₄ (25g) in 250 mL water. *Salt Solution B: MgSO₄·7H₂O (10g), NaCl (0.5g), FeSO₄·7H₂O (0.5g), and MnSO₄·4H₂O (0.5g) in 250 mL water.

This compound: The Active Coenzyme

Further research revealed that the various vitamin B6 vitamers are converted in the body to their phosphorylated forms. Pyridoxal 5'-phosphate (PLP) was identified as the primary coenzyme form, participating in a wide range of enzymatic reactions, particularly in amino acid metabolism.

Metabolic Pathways Involving this compound

PLP is a coenzyme for a large number of enzymes, including transaminases, decarboxylases, and racemases.

Transamination is the transfer of an amino group from an amino acid to a keto acid, a key process in amino acid synthesis and degradation.

PLP is essential for the decarboxylation of amino acids to form biogenic amines, including several important neurotransmitters.

Conclusion

The journey from the observation of a dietary deficiency disease in rats to the comprehensive understanding of this compound as a ubiquitous and essential coenzyme is a testament to the power of the scientific method. The pioneering work of György, Lepkovsky, Kuhn, Harris, Folkers, and Snell laid the foundation for our current knowledge of vitamin B6 metabolism and its critical importance in human health and disease. This technical guide provides a detailed look into the key experiments and discoveries that have shaped this field, offering a valuable historical and methodological resource for the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scilit.com [scilit.com]

- 5. Esmond E. Snell--the pathfinder of B vitamins and cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nasonline.org [nasonline.org]

- 7. researchgate.net [researchgate.net]

- 8. A history of the isolation and identification of vitamin B(6) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Pydoxal Phosphate and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, is a pivotal coenzyme in a vast array of metabolic reactions, particularly in amino acid metabolism.[1] Its chemical versatility, stemming from a reactive aldehyde group, a phenolic hydroxyl group, and a phosphate (B84403) moiety, gives rise to complex and informative spectroscopic properties. A thorough understanding of these properties is indispensable for elucidating enzyme mechanisms, developing novel therapeutic agents, and designing robust analytical methodologies. This technical guide provides a comprehensive overview of the spectroscopic characteristics of PLP and its derivatives, detailed experimental protocols for their analysis, and a summary of key quantitative data.

Core Spectroscopic Properties

The spectroscopic behavior of PLP is exquisitely sensitive to its microenvironment, including pH, solvent polarity, and binding to macromolecules. This sensitivity is the foundation of its utility as a spectroscopic probe in biochemical and biophysical studies.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of PLP is dominated by electronic transitions within the pyridine (B92270) ring and is highly dependent on the pH of the solution. This is due to the various ionic and tautomeric forms of the PLP molecule that exist in equilibrium, including the aldehyde, hydrated aldehyde (gem-diol), and hemiacetal forms.[1] The protonation states of the pyridine nitrogen and the phenolic hydroxyl group are the primary determinants of the observed absorption maxima (λmax).[1][2]

Upon reaction with an amino acid, PLP forms a Schiff base (or aldimine), a key intermediate in PLP-dependent enzymatic reactions.[3] The formation of the external aldimine by displacement of the internal aldimine (formed with a lysine (B10760008) residue in the enzyme's active site) leads to distinct spectral shifts that can be monitored to follow the course of the enzymatic reaction.[4] These intermediates, including the external aldimine and subsequent quinonoid species, are often chromophoric, with unique absorption characteristics that provide a window into the catalytic cycle.[2][4]

Fluorescence Spectroscopy

Pyridoxal 5'-phosphate and its derivatives, notably Schiff bases, exhibit fluorescence.[1] The fluorescence emission is highly sensitive to the protonation state of the molecule, the polarity of the solvent, and its interaction with macromolecules. For instance, the Schiff bases formed between PLP and amino acids are fluorescent, and their emission properties can offer insights into the local environment of the coenzyme within enzyme active sites.[5] When bound to enzymes, the fluorescence of PLP derivatives can be used to probe conformational changes and the formation of reaction intermediates. For example, the pyridoxamine-P moiety bound to aspartate transcarbamylase exhibits a fluorescence emission band at 395 nm at pH 8.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural and dynamic information about PLP and its derivatives in solution and when bound to enzymes.

-

³¹P NMR: This technique is a powerful probe of the microenvironment of the 5'-phosphate group of enzyme-bound PLP.[7] The chemical shift of the ³¹P nucleus is sensitive to the protonation state of the phosphate group, its exposure to the solvent, and the tightness of its binding to the enzyme.[7][8] Changes in the ³¹P chemical shift can be used to track conformational changes and the dynamics of the enzyme during catalysis.[7]

-

¹³C NMR: By using ¹³C-labeled PLP, specific carbon atoms can be monitored. The chemical shift of the C4' (aldehyde) carbon is particularly sensitive to the formation of different chemical species, such as Schiff bases and other intermediates.[9]

-

¹H NMR: ¹H NMR spectra can provide information on the exchangeable protons of PLP-dependent enzymes, offering insights into the protonation state of the coenzyme and interacting residues in the active site.[10]

Circular Dichroism (CD) Spectroscopy

When PLP binds to the chiral environment of an enzyme's active site, it can exhibit an induced circular dichroism (ICD) spectrum.[11] This extrinsic Cotton effect can be used to monitor the binding of the coenzyme and its derivatives to apoenzymes. Changes in the CD spectrum can also indicate conformational changes in the protein upon ligand binding. CD spectroscopy is a quantitative technique, and the changes in the CD signal are directly proportional to the amount of the protein-ligand complex formed, allowing for the determination of binding constants.[12][13]

Quantitative Spectroscopic Data

The following tables summarize key quantitative spectroscopic data for PLP and some of its derivatives. Note that these values can be influenced by experimental conditions such as pH, temperature, and solvent.

Table 1: UV-Visible Absorption Maxima (λmax) of Pyridoxal Phosphate and its Derivatives

| Compound | Form/Condition | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Pyridoxal 5'-Phosphate (PLP) | Free PLP (pH ~7) | ~388 | ~5000 |

| Free PLP (acidic) | ~295 | Not specified | |

| Free PLP (basic) | ~390, ~315 | Not specified | |

| Internal Aldimine (with enzyme) | ~330, ~430 | ~5000 | |

| External Aldimine (with amino acid) | 410 - 430 | Not specified | |

| PLP-Aspartate Schiff Base | pH 9.0 | 412 | Not specified |

| PLP-Valine Schiff Base | Not specified | Not specified | Not specified |

| Pyridoxic Acid | Photoproduct of PLP | 320 | Not specified |

| Pyridoxamine-P | Bound to Aspartate Transcarbamylase (pH 8) | 315 - 325 | Not specified |

| PLP-Aniline Schiff Base | in DMSO | 410 | Not specified |

| PLP-2-hydroxyaniline Schiff Base | in DMSO | 478 | Not specified |

| PLP-2-mercaptoaniline Schiff Base | in DMSO | 466 | Not specified |

Table 2: Fluorescence Emission Properties of this compound and its Derivatives

| Compound | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Quantum Yield (Φ) |

| Pyridoxamine-P | 280 (energy transfer) | 395 | Not specified |

| PLP-L-isoleucine Schiff Base (protonated) | 415 | ~500 | 0.02 |

| PLP-L-isoleucine Schiff Base | 365 | 540 | Not specified |

| PLP-L-isoleucine Schiff Base | 355 | 470 | Not specified |

| PLP-Aniline Schiff Base | 365 | ~470 (in DMSO) | Not specified |

| PLP-2-hydroxyaniline Schiff Base | 390 | ~470 (in DMSO) | Not specified |

| PLP-2-mercaptoaniline Schiff Base | 320 | ~470 (in DMSO) | Not specified |

Table 3: NMR Chemical Shifts (δ) for this compound

| Nucleus | Species/Condition | Chemical Shift (δ) (ppm) |

| ³¹P | Free PLP (pH dependent) | Varies with pH |

| Enzyme-bound PLP | Corresponds to fully ionized phosphate monoesters | |

| ¹³C | C4' (aldehyde) | Sensitive to structure (range > 100 ppm) |

| C5' | Relatively insensitive to structure |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

Protocol 1: UV-Visible Absorption Spectroscopy of PLP

Objective: To obtain the UV-Visible absorption spectrum of PLP and determine its concentration.

Materials:

-

Pyridoxal 5'-phosphate monohydrate

-

Suitable buffer (e.g., phosphate buffer) at the desired pH

-

Degassed water

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of PLP of a known concentration (e.g., 1 mM) in the chosen buffer. To minimize oxidation, use degassed water.[1] Ensure the PLP is completely dissolved.

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

-

Instrumentation:

-

Set the spectrophotometer to scan a suitable wavelength range (e.g., 200-600 nm).[1]

-

-

Measurement:

-

Record a baseline spectrum using the buffer solution alone.

-

Measure the absorbance of the PLP solutions, starting with the most dilute. Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).[1]

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectra.

-

Identify the wavelength of maximum absorbance (λmax).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.[1]

-

Protocol 2: Fluorescence Spectroscopy of PLP Derivatives

Objective: To measure the fluorescence emission spectrum of a PLP derivative (e.g., a Schiff base).

Materials:

-

PLP derivative of interest

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Determine Excitation Wavelength:

-

To directly probe the PLP cofactor or its derivative, set the excitation wavelength to its absorbance maximum (e.g., ~330 nm or ~415 nm).[4]

-

-

Record Emission Spectra:

-

Record the fluorescence emission spectrum of the sample.

-

If studying an enzymatic reaction, record emission spectra at different time points after adding the substrate.[4]

-

-

Data Analysis:

-

Analyze the changes in fluorescence intensity or shifts in the emission maximum to infer information about conformational changes or the formation of intermediates.

-

Protocol 3: NMR Spectroscopy of PLP

Objective: To obtain NMR spectra of PLP to study its structure and environment.

Materials:

-

Pyridoxal 5'-phosphate monohydrate

-

Deuterated solvent (e.g., D₂O for ¹H and ¹³C NMR)

-

DCl or NaOD for pD adjustment

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Data Acquisition:

-

Acquire the desired NMR spectra (e.g., ¹H, ¹³C, ³¹P). For ³¹P NMR, proton noise decoupling can be used to obtain a single signal.[8]

-

-

Data Analysis:

-

Analyze the chemical shifts, coupling constants, and signal intensities to obtain structural and dynamic information.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopy of PLP.

Caption: pH-Dependent Equilibria of PLP

Caption: Formation of a Schiff Base

Caption: General Spectroscopic Workflow

Conclusion

The spectroscopic properties of pyridoxal 5'-phosphate and its derivatives provide a powerful and versatile toolkit for researchers in biochemistry, enzymology, and drug development. The sensitivity of its UV-Visible absorption, fluorescence, NMR, and CD spectra to the local chemical environment allows for the detailed investigation of enzyme mechanisms, protein-ligand interactions, and the influence of various physicochemical parameters. By employing the detailed protocols and referencing the quantitative data provided in this guide, scientists can effectively leverage the unique spectroscopic characteristics of PLP to advance their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Light-Enhanced Catalysis by this compound Dependent Aspartate Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mining the cellular inventory of this compound-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fluorescence of the Schiff bases of pyridoxal and pyridoxal 5'-phosphate withL-isoleucine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridoxal 5'-phosphate, a fluorescent probe in the active site of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (31)P NMR spectroscopy senses the microenvironment of the 5'-phosphate group of enzyme-bound pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 31P nuclear-magnetic-resonance studies of pyridoxal and pyridoxamine phosphates. Interaction with cytoplasmic aspartate transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NMR spectra of exchangeable protons of this compound-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Circular dichroism spectroscopy for the study of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 13. Circular Dichroism Analysis for Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

The Electrophilic Heart of Catalysis: A Technical Guide to Pyridoxal 5'-Phosphate (PLP)

For Researchers, Scientists, and Drug Development Professionals

Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, stands as a cornerstone of enzymatic catalysis, participating in an estimated 4% of all classified enzymatic reactions.[1] Its remarkable versatility stems from a unique chemical architecture that allows it to act as a potent electrophilic catalyst, or "electron sink," facilitating a wide array of chemical transformations that are fundamental to life.[2][3][4] This technical guide provides an in-depth exploration of the electrophilic nature of PLP, detailing its catalytic mechanisms, quantitative performance, and the experimental methodologies used to investigate its function.

The Core of PLP's Electrophilic Nature: The Schiff Base and the Electron Sink

The catalytic prowess of PLP is intrinsically linked to its ability to form a covalent Schiff base (or aldimine) with an amino acid substrate.[5] This process begins with the PLP coenzyme already anchored within the enzyme's active site, its aldehyde group forming an "internal aldimine" with the ε-amino group of a conserved lysine (B10760008) residue.[5][6] Upon substrate binding, a transaldimination reaction occurs, where the α-amino group of the substrate displaces the enzyme's lysine, forming a new "external aldimine."[1][6]

This external aldimine is the key to catalysis. The PLP molecule's pyridine (B92270) ring, which is often protonated within the enzyme's active site, exerts a powerful electron-withdrawing effect.[7] This turns the entire PLP-substrate complex into a conjugated system that can effectively delocalize and stabilize the negative charge that develops in carbanionic intermediates.[2][7][8] This "electron sink" capability dramatically lowers the activation energy for the cleavage of one of the three bonds to the substrate's α-carbon.[2] The specific bond that is broken is precisely determined by the stereoelectronic arrangement of the substrate within the enzyme's active site.[6]

Mechanisms of PLP-Catalyzed Reactions

The electrophilic nature of the PLP-substrate aldimine allows for the catalysis of a diverse range of reactions, primarily centered on amino acid metabolism. The enzyme's three-dimensional structure dictates which bond to the α-carbon is oriented perpendicular to the plane of the PLP π-system, thus favoring its cleavage.

-

Transamination: In transamination, the Cα-H bond is broken. The resulting carbanionic intermediate, known as a quinonoid, is stabilized by the PLP electron sink.[2] Reprotonation at the C4' position of PLP leads to a ketimine intermediate, which upon hydrolysis, releases an α-keto acid and leaves the amino group attached to the coenzyme, now in the form of pyridoxamine (B1203002) 5'-phosphate (PMP).[1][2] The PMP can then transfer the amino group to another α-keto acid to complete the catalytic cycle.[1]

-

Decarboxylation: For decarboxylation, the bond between the α-carbon and the carboxyl group (Cα-COO⁻) is cleaved. The electron sink of PLP stabilizes the resulting carbanion at the α-carbon.[6][9] Subsequent protonation of the α-carbon yields an amine product. This reaction is crucial for the synthesis of neurotransmitters like GABA, dopamine, and serotonin.[10][9]

-

Racemization: Similar to transamination, racemization involves the cleavage of the Cα-H bond. However, instead of reprotonation at the C4' of PLP, the α-carbon is reprotonated, but from the opposite face, leading to the inversion of stereochemistry.[1]

-

β- and γ-Elimination Reactions: PLP can also facilitate the cleavage of bonds at the β- and γ-carbons of the amino acid side chain by acting as an electron sink to stabilize the intermediate carbanions.[4]

Quantitative Analysis of PLP Catalysis

The efficiency of PLP-dependent enzymes can be quantified by their kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic constant (kcat). These values provide insight into substrate affinity and turnover rate, respectively.

| Enzyme Class | Enzyme | Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Aminotransferases | GABA Aminotransferase (GABA-T) | Varies | GABA | 1 - 7 | 10 - 50 | - |

| D-Amino Acid Transaminase | Aminobacterium colombiense | D-Alanine | 1.1 ± 0.1 | 140 ± 4 | 127,273 | |

| D-Amino Acid Transaminase | Aminobacterium colombiense | α-Ketoglutarate | 0.8 ± 0.1 | 140 ± 4 | 175,000 | |

| D-Amino Acid Transaminase | Aminobacterium colombiense | D-Glutamate | 0.11 ± 0.01 | 11.0 ± 0.2 | 100,000 | |

| D-Amino Acid Transaminase | Aminobacterium colombiense | Pyruvate | 0.4 ± 0.1 | 11.0 ± 0.2 | 27,500 | |

| Racemases | Cysteinolic Acid Racemase (ClaA) | Ruegeria pomeroyi | L-Cysteinolic Acid | - | 2.2 ± 0.1 | 9,800 ± 1,700 |